Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-
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Overview
Description
Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)- is a complex organic compound with a unique structure characterized by multiple fused rings and several methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydro derivatives .
Scientific Research Applications
Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)- exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Naphtho[1,2-e][1,3]dioxepin derivatives: Compounds with similar core structures but different substituents.
Polycyclic aromatic hydrocarbons: Compounds with multiple fused aromatic rings.
Uniqueness: Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)- is unique due to its specific arrangement of fused rings and methyl groups, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C18H30O2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(11aS)-3,3,8,8,11a-pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine |
InChI |
InChI=1S/C18H30O2/c1-16(2)9-6-10-18(5)14-12-20-17(3,4)19-11-13(14)7-8-15(16)18/h7,14-15H,6,8-12H2,1-5H3/t14?,15?,18-/m1/s1 |
InChI Key |
GTTSZASHZJQOCB-JTTJXQCZSA-N |
Isomeric SMILES |
C[C@]12CCCC(C1CC=C3C2COC(OC3)(C)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CC=C3C2COC(OC3)(C)C)C)C |
Origin of Product |
United States |
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